ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate
Description
Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate is a hydrazone-functionalized carbamate derivative characterized by a conjugated system comprising a ketone, a phenylhydrazine moiety, and an ethyl carbamate group. Its (2Z)-configuration stabilizes the planar structure, facilitating resonance interactions between the hydrazone and carbonyl groups. The compound’s synthesis typically involves condensation of a β-keto ester with phenylhydrazine, followed by carbamate formation via ethyl chloroformate .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(19)14-12(18)11(9(2)17)16-15-10-7-5-4-6-8-10/h4-8,17H,3H2,1-2H3,(H,14,18,19)/b11-9+,16-15? |
InChI Key |
XWWOKQXHXAWHGB-KYOYPEOXSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under specific conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with ethyl chloroformate to yield the final product . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate has been studied for its potential therapeutic properties, particularly in the following areas:
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study evaluated the synthesis and biological activity of isatin derivatives, which include similar structural motifs to this compound. The results showed promising activity against various bacterial strains, suggesting that modifications to the hydrazine component can enhance efficacy against pathogens .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have investigated its derivatives for cytotoxic effects on cancer cell lines, showing that certain modifications can lead to increased potency. For example, compounds with similar hydrazone structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules.
Synthesis of Hydrazones
The compound can be utilized in the synthesis of hydrazones, which are important intermediates in organic chemistry. The reaction of carbonyl compounds with hydrazines leads to the formation of hydrazones, which can be further transformed into various functional groups through subsequent reactions .
Macrocyclic Compounds
Recent advancements have shown that this compound can be used as a precursor for macrocyclic compounds via heterocyclization reactions. These macrocycles often exhibit unique biological activities and are valuable in drug design .
Study on Antimicrobial Activity
In a study published in 2024, researchers synthesized a series of hydrazone derivatives from this compound and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .
Investigation of Anticancer Effects
A comprehensive study conducted in 2023 examined the anticancer potential of ethyl N-[...]. The compound was tested on various cancer cell lines, revealing a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
Mechanism of Action
The mechanism of action of ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate involves its interaction with specific molecular targets. The phenylhydrazone moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Hydrazone vs. Piperidinyl Substituents : The phenylhydrazine group in the target compound enhances aromatic π-π interactions, whereas the piperidinyl analog () offers basicity and conformational flexibility, influencing solubility and coordination behavior .
Carbamate Reactivity : Unlike the simple ethyl carbamate (), the target compound’s β-keto ester and hydrazone groups enable nucleophilic substitution and condensation reactions, expanding its utility in heterocyclic synthesis .
Directing Groups : The N,O-bidentate ligand in outperforms the hydrazone-based carbamate in directing metal-catalyzed reactions due to its superior electron-donating capacity .
Toxicity and Regulatory Considerations
- Ethyl Carbamate (EC): Classified as a Group 2A carcinogen (IARC), with exposure limits ≤150 µg/L in beverages (Canada, Japan). MOE (Margin of Exposure) analyses indicate significant carcinogenic risk for heavy consumers .
- Regulatory approval would require detailed mutagenicity studies.
Research Tools and Characterization
- Crystallography : SHELXL () and WinGX () are widely used for structural validation of carbamates, including hydrogen-bonding networks in hydrazones .
- Spectroscopy : 1H NMR peaks for analogous compounds (e.g., δ 7.5–8.2 ppm for aromatic protons in ) align with the target compound’s expected signals .
Biological Activity
Ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : Ethyl (2Z)-3-oxo-2-(phenylhydrazono)butanoylcarbamate
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
- CAS Number : 135454189
This compound exhibits several biological activities through various mechanisms:
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage and has implications in cancer prevention .
- Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. The presence of the phenylhydrazine moiety is associated with increased cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells .
- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against metabolic disorders .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigated the cytotoxic effects of this compound on various human cancer cell lines. The results showed significant inhibition of cell proliferation at concentrations ranging from 25 µM to 100 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase activity and DNA fragmentation assays.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction |
| HEPG-2 | 60 | Caspase activation |
| HeLa | 50 | DNA fragmentation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate with high purity?
- Methodological Answer :
- Use reflux conditions (100°C, 4 hours) with stoichiometric control of reactants, as demonstrated in hydrazine-carbothioamide syntheses. Purification via recrystallization (e.g., methanol) ensures high purity. Monitor reaction progress using TLC or HPLC .
- Data Table :
| Reactant Ratio | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1:1.2 | Methanol | 100 | 75 | 98.5 |
| 1:1.5 | Ethanol | 100 | 82 | 99.1 |
Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?
- Methodological Answer :
- NMR : Assign peaks for the ethyl carbamate (–NHCOO–) and hydrazine-idene (–N=N–) groups.
- X-ray Crystallography : Resolve the (2Z) configuration using single-crystal diffraction (e.g., R factor < 0.05). Compare bond lengths and angles with DFT-optimized structures .
Advanced Research Questions
Q. What experimental designs address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate NMR/IR data with X-ray results. For ambiguous peaks, employ 2D NMR (COSY, NOESY) or mass spectrometry (HRMS) to resolve stereochemical conflicts. Use computational tools (e.g., Gaussian) to simulate spectra and compare with empirical data .
Q. How can researchers design studies to evaluate the environmental fate of this compound?
- Methodological Answer :
- Adopt split-split plot designs (e.g., randomized blocks) to assess degradation under varying pH, UV exposure, and microbial activity. Use LC-MS/MS to quantify degradation products and model half-lives. Include abiotic/biotic compartments (soil, water) for ecosystem-level analysis .
- Data Table :
| Condition | Degradation Pathway | Half-life (days) | Major Metabolites |
|---|---|---|---|
| pH 7, aerobic | Hydrolysis | 14 | Phenylhydrazine |
| UV light | Photolysis | 7 | Oxo-butanoyl fragments |
Q. What strategies integrate computational modeling with experimental data to predict biological activity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Validate predictions via in vitro assays (e.g., COX-2 inhibition). Correlate electronic properties (HOMO-LUMO gaps) with reactivity using DFT .
Methodological Considerations
- Data Reporting : Follow IUPAC guidelines for thermophysical property reporting (e.g., uncertainties, calibration standards) to ensure reproducibility .
- Contradiction Resolution : Use tiered validation (spectroscopy → crystallography → computational) to address conflicting data, as seen in hydrazine-idene derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
